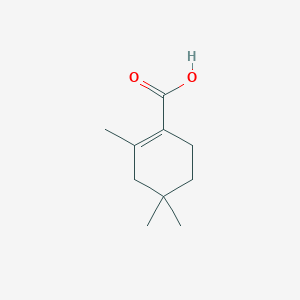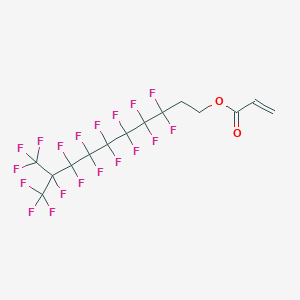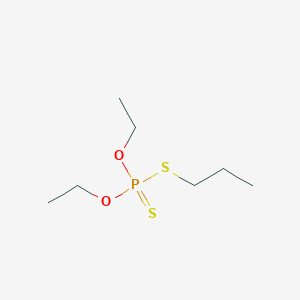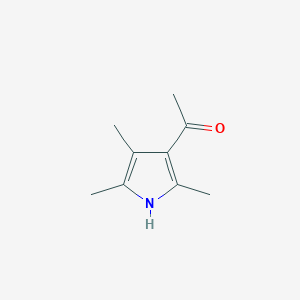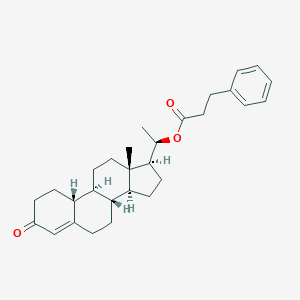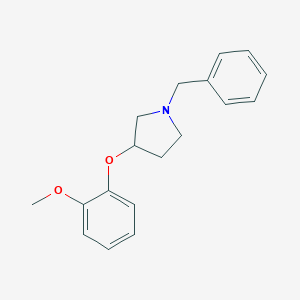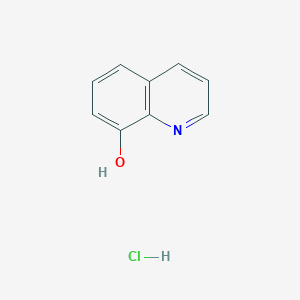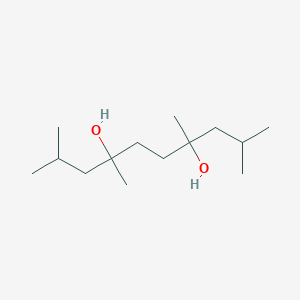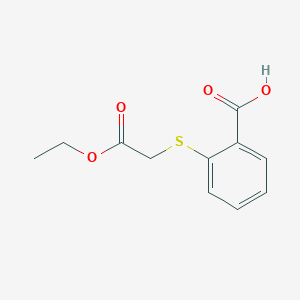
2,4-Difluorothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluorothiophene is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a thiophene ring with two fluorine atoms attached at the 2 and 4 positions. The synthesis of 2,4-difluorothiophene has been achieved through various methods, and its applications in scientific research have been explored in several areas.
作用机制
The mechanism of action of 2,4-difluorothiophene is not well understood, but it is believed to involve its interaction with specific targets in biological systems. In materials science, the mechanism of action of 2,4-difluorothiophene involves its incorporation into the conjugated polymer backbone, which leads to improved properties such as enhanced charge transport and stability. In organic electronics, the mechanism of action of 2,4-difluorothiophene involves its doping effect, which improves the conductivity and charge carrier mobility of the organic semiconductor. In medicinal chemistry, the mechanism of action of 2,4-difluorothiophene involves its interaction with specific biological targets, which leads to the desired therapeutic effect.
生化和生理效应
The biochemical and physiological effects of 2,4-difluorothiophene have not been extensively studied, but some studies have reported its potential toxicity and adverse effects on biological systems. In one study, the acute toxicity of 2,4-difluorothiophene was evaluated in rats, and it was found to be toxic at high doses. However, the chronic toxicity and long-term effects of 2,4-difluorothiophene on biological systems are not well understood.
实验室实验的优点和局限性
The advantages of using 2,4-difluorothiophene in lab experiments include its unique properties, high purity, and ease of synthesis. This compound can be easily synthesized through various methods, and its unique properties make it a promising compound for scientific research. However, the limitations of using 2,4-difluorothiophene in lab experiments include its potential toxicity and adverse effects on biological systems. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.
未来方向
There are several future directions for the research and development of 2,4-difluorothiophene. In materials science, future research could focus on the synthesis of new conjugated polymers using 2,4-difluorothiophene as a building block to improve their properties. In organic electronics, future research could focus on the development of new organic semiconductors doped with 2,4-difluorothiophene to improve their performance. In medicinal chemistry, future research could focus on the development of new drugs based on the 2,4-difluorothiophene scaffold to target specific biological systems. Additionally, future research could focus on the evaluation of the chronic toxicity and long-term effects of 2,4-difluorothiophene on biological systems.
合成方法
The synthesis of 2,4-difluorothiophene can be achieved through different methods, including the direct fluorination of thiophene or the substitution of fluorine atoms in a pre-existing thiophene derivative. One of the most common methods involves the reaction of 2,4-dichlorothiophene with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. This method yields high purity and yields of 2,4-difluorothiophene.
科学研究应用
The unique properties of 2,4-difluorothiophene make it a promising compound for scientific research. This compound has been explored in several areas, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,4-difluorothiophene has been used as a building block for the synthesis of conjugated polymers with improved properties such as high electron affinity and low bandgap. In organic electronics, 2,4-difluorothiophene has been used as a dopant material to improve the performance of organic semiconductors. In medicinal chemistry, 2,4-difluorothiophene has been explored as a potential scaffold for the development of new drugs due to its unique electronic and steric properties.
属性
CAS 编号 |
19259-13-3 |
|---|---|
产品名称 |
2,4-Difluorothiophene |
分子式 |
C4H2F2S |
分子量 |
120.12 g/mol |
IUPAC 名称 |
2,4-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-4(6)7-2-3/h1-2H |
InChI 键 |
UUKMQHRLKJDVFG-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1F)F |
规范 SMILES |
C1=C(SC=C1F)F |
同义词 |
2,4-Difluorothiophene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



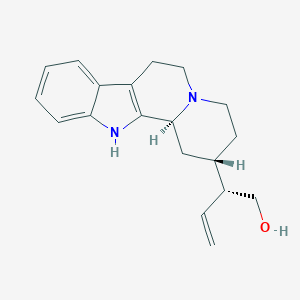
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
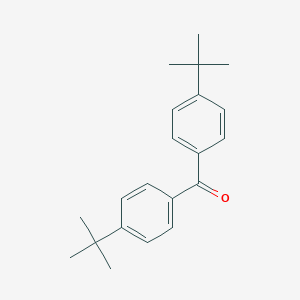
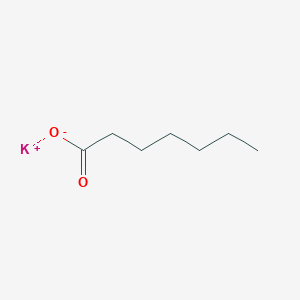
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
